molecular formula C22H27N3O3 B5645042 9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5645042
M. Wt: 381.5 g/mol
InChI Key: ZZFFLVXSZBIWFR-UHFFFAOYSA-N
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Description

The diazaspiro[5.5]undecane scaffold is a significant structural motif in medicinal chemistry, owing to its presence in compounds with various biological activities. This framework, including variations like "9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one", often appears in molecules designed for therapeutic purposes due to its unique three-dimensional structure that can favorably interact with biological targets.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves key steps like Michael addition reactions, intramolecular cyclization, or spirocyclization of appropriate precursors. For example, the synthesis of related compounds has been achieved through efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing the versatility in functionalizing the diazaspiro[5.5]undecane framework (Yang et al., 2008).

Molecular Structure Analysis

Structural characterization of diazaspiro[5.5]undecane derivatives, including X-ray diffraction studies, confirms the spirocyclic nature and provides insights into the stereochemistry and conformational preferences of these molecules. These analyses are crucial for understanding the compound's interactions at the molecular level (Zhu, 2011).

Chemical Reactions and Properties

The diazaspiro[5.5]undecane core is reactive towards various chemical modifications, enabling the introduction of different functional groups that can tailor the compound's physical, chemical, and biological properties. For instance, the functionalization at specific positions on the diazaspiro[5.5]undecane skeleton has been explored to develop compounds with significant antihypertensive activity, highlighting the scaffold's versatility (Clark et al., 1983).

properties

IUPAC Name

9-(5-ethyl-1,3-oxazole-4-carbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-18-19(23-15-28-18)21(27)25-11-9-22(10-12-25)13-17(20(26)24(2)14-22)16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFFLVXSZBIWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC3(CC2)CC(C(=O)N(C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(5-Ethyl-1,3-oxazol-4-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one

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